Hydroperoxy radical

Catalog No.
S560095
CAS No.
3170-83-0
M.F
HO2-
M. Wt
33.007 g/mol
Availability
Inquiry
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Hydroperoxy radical

CAS Number

3170-83-0

Product Name

Hydroperoxy radical

Molecular Formula

HO2-

Molecular Weight

33.007 g/mol

InChI

InChI=1S/HO2/c1-2/h1H

InChI Key

MHAJPDPJQMAIIY-UHFFFAOYSA-M

SMILES

O[O]

Canonical SMILES

O[O-]

Description

Hydrogenperoxide(1-) is an oxygen hydride. It is a conjugate base of a hydrogen peroxide.

The hydroperoxy radical, also known as hydrogen superoxide, has the chemical formula HO₂ or HOO·. It is a significant reactive oxygen species that plays a crucial role in both atmospheric chemistry and biological systems. Structurally, the hydroperoxy radical features a bent configuration, which is pivotal for its reactivity and interactions with other chemical species. It exists in equilibrium with the superoxide anion (O₂⁻) in aqueous solutions, where approximately 0.3% of superoxide is protonated to form hydroperoxy radicals at physiological pH levels .

, notably:

  • Oxidation Reactions: Hydroperoxy radicals can oxidize nitric oxide (NO) to nitrogen dioxide (NO₂):
    NO+HO2NO2+HO\text{NO}+\text{HO}_2\rightarrow \text{NO}_2+\text{HO}
  • Lipid Peroxidation: In biological contexts, hydroperoxy radicals can abstract hydrogen atoms from polyunsaturated fatty acids, leading to lipid peroxidation, which is a critical process in cell membrane damage and signaling .
  • Atmospheric Reactions: In the atmosphere, hydroperoxy radicals are involved in the degradation of pollutants and play a role in ozone destruction through reactions with halogen oxides .

In biological systems, hydroperoxy radicals are implicated in oxidative stress, which can lead to cellular damage and various diseases. They act as both oxidants and initiators of lipid peroxidation, affecting cellular structures and functions. The reactivity of hydroperoxy radicals with biological molecules like α-tocopherol (vitamin E) demonstrates their potential role in modulating antioxidant defenses .

Hydroperoxy radicals have various applications across different fields:

  • Atmospheric Chemistry: They are utilized in models to understand atmospheric reactions and pollutant degradation.
  • Biochemistry: Their role in oxidative stress makes them important in studies related to aging, cancer, and other diseases.
  • Combustion Chemistry: Hydroperoxy radicals influence ignition processes and combustion efficiency in fuels .

Research on the interactions of hydroperoxy radicals emphasizes their reactivity with various organic compounds. For example, studies show that they react significantly with primary alcohols, affecting ignition delay times in combustion processes . Additionally, the interaction with antioxidants like α-tocopherol highlights their dual nature as both harmful and potentially protective agents in biological systems .

Several compounds share similarities with hydroperoxy radicals, including:

CompoundChemical FormulaKey Characteristics
Superoxide RadicalO₂⁻A precursor to hydroperoxy radical; primarily acts as a reducing agent.
Peroxyl RadicalROO·Derived from organic peroxides; involved in lipid oxidation.
Hydroxyl RadicalOH·Highly reactive; participates in various oxidation reactions.

The uniqueness of the hydroperoxy radical lies in its ability to act as both an oxidant and a participant in complex biochemical pathways, distinguishing it from other similar reactive oxygen species .

Molecular Structure and Geometry

The hydroperoxy radical, also known as hydrogen superoxide, possesses the molecular formula HO₂ and a molecular weight of 33.0067 grams per mole [2]. This radical species is characterized by its bent molecular geometry with a point group symmetry of Cs [3]. The molecular structure consists of two oxygen atoms connected by a single bond, with one hydrogen atom attached to the terminal oxygen atom, resulting in the systematic name hydroperoxyl [3].

PropertyValueUnitsReference
Molecular FormulaHO₂-PubChem
Molecular Weight33.0067g/molNIST
CAS Registry Number3170-83-0-NIST
Point GroupCs-NIST CCCBDB
O-H Bond Length0.971ÅNIST CCCBDB
O-O Bond Length1.331ÅNIST CCCBDB
H-O-O Bond Angle104.29degreesNIST CCCBDB
Electronic State²A″-NIST CCCBDB

The equilibrium geometry of the hydroperoxy radical has been extensively studied through high-resolution spectroscopic techniques [3] [4]. The oxygen-hydrogen bond length measures 0.971 Å, while the oxygen-oxygen bond distance is 1.331 Å [3]. The hydrogen-oxygen-oxygen bond angle is determined to be 104.29 degrees, indicating a significant deviation from linearity [3]. These geometric parameters are consistent with experimental measurements obtained through difference frequency laser and diode laser spectroscopy [4].

The hydroperoxy radical exists in its ground electronic state ²A″, which reflects its unpaired electron configuration [3]. This electronic structure contributes to its radical nature and high reactivity. The bent molecular geometry results from the presence of lone pairs on the oxygen atoms and the repulsion between bonding and non-bonding electron pairs [1].

Spectroscopic Characteristics

The spectroscopic properties of the hydroperoxy radical have been characterized across multiple regions of the electromagnetic spectrum, providing crucial information for atmospheric detection and laboratory studies [9] [10] [12]. The vibrational spectrum exhibits three fundamental modes corresponding to the molecular motions within the bent triatomic structure.

ModeFrequency (cm⁻¹)SymmetryAssignment
ν₁ (O-H stretch)3436A′O-H stretching vibration
ν₂ (H-O-O bend)1392A′H-O-O bending vibration
ν₃ (O-O stretch)1098A′O-O stretching vibration

The fundamental vibrational frequencies have been observed at 1095, 1390, and 3410 wavenumbers [9]. These frequencies are consistent with the molecular geometry, where the oxygen-hydrogen bond distance of 0.96 Å, oxygen-oxygen bond distance of 1.3 Å, and hydrogen-oxygen-oxygen angle of approximately 108 degrees influence the vibrational characteristics [4] [9]. The absorption spectrum of the hydroperoxy radical in the ultraviolet region exhibits a maximum at 2100 Å [9].

TechniqueWavelength/FrequencyCross-section/EnergyApplication
UV Absorption210 nm4.81×10⁻¹⁸ cm²/moleculeAtmospheric detection
Infrared (fundamental)1095-3410 cm⁻¹Various intensitiesVibrational spectroscopy
Near-infrared (overtone)1506.43 nmσ = variableCRDS detection
Electronic transition A-X1130-2120 nm7029.684 cm⁻¹Electronic spectroscopy
Electronic transition B-X200-280 nm48800 cm⁻¹Electronic spectroscopy

Recent advances in cavity ring-down spectroscopy have enabled direct detection of the hydroperoxy radical through excitation of the first oxygen-hydrogen overtone at 1506.43 nanometers [39]. The ultraviolet absorption cross-section at 210 nanometers has been determined to be 4.81×10⁻¹⁸ square centimeters per molecule [13]. Electronic transitions include the A-X transition occurring between 1130-2120 nanometers with an energy of 7029.684 wavenumbers, and the B-X transition in the 200-280 nanometer range with an energy of 48800 wavenumbers [10].

Thermodynamic Parameters

Enthalpy of Formation

The enthalpy of formation of the hydroperoxy radical has been determined through both experimental measurements and high-level quantum chemical calculations [16] [19] [20]. The most recent and accurate determination provides an enthalpy of formation of 12.30 ± 0.25 kilojoules per mole at 298.15 K [3] [16]. At 0 K, the enthalpy of formation is 15.23 ± 0.25 kilojoules per mole [3] [16].

PropertyValueUncertaintyUnits
Enthalpy of Formation (298.15 K)12.30±0.25kJ/mol
Enthalpy of Formation (0 K)15.23±0.25kJ/mol
Standard Entropy (298.15 K)229.10-J/(mol·K)
Heat Capacity (298.15 K)34.90-J/(mol·K)
Integrated Heat Capacity (0-298.15 K)10.00-kJ/mol

These values represent a significant improvement in precision compared to earlier determinations and are based on Active Thermochemical Tables calculations that incorporate both experimental data and theoretical computations [19] [20]. The uncertainty in the gas phase enthalpy of formation is approximately 0.4 kilojoules per mole, reflecting the challenges in measuring this highly reactive radical species [20].

Standard Entropy

The standard entropy of the hydroperoxy radical at 298.15 K and 1 bar pressure has been established as 229.10 joules per mole per Kelvin [16]. This value is derived from statistical thermodynamic calculations based on the molecular structure, vibrational frequencies, and rotational constants of the radical [16]. The entropy value reflects the degrees of freedom available to the molecule, including translational, rotational, and vibrational contributions.

The standard entropy is significantly higher than that of many diatomic molecules due to the additional vibrational modes present in the triatomic hydroperoxy radical [33]. This entropy value is essential for calculating equilibrium constants and reaction thermodynamics involving the hydroperoxy radical in atmospheric and combustion chemistry applications.

Heat Capacity

The heat capacity of the hydroperoxy radical exhibits temperature dependence that can be accurately described using the Shomate equation [16]. At 298.15 K, the heat capacity is 34.90 joules per mole per Kelvin [3] [16]. The temperature dependence follows the relationship:

Cp° = A + B×t + C×t² + D×t³ + E/t²

where t = T(K)/1000, and the Shomate parameters are provided for two temperature ranges [16].

ParameterValue (298-2000K)Value (2000-6000K)
A26.0096045.87510
B34.858108.814350
C-16.30060-1.636031
D3.1104410.098053
E-0.018611-10.17380
F-7.140991-26.90210
G250.7660266.5260
H2.0920012.092001

The heat capacity increases with temperature, reaching approximately 55.4 joules per mole per Kelvin at 2000 K [16]. This temperature dependence is crucial for modeling high-temperature processes involving the hydroperoxy radical, such as combustion reactions and atmospheric chemistry at elevated temperatures.

Acid-Base Properties

pKa Values and Equilibrium with Superoxide

The hydroperoxy radical exhibits weak acid behavior with a pKa value of 4.88 [1] [23] [24]. This acid dissociation constant governs the equilibrium between the protonated form (hydroperoxy radical) and the deprotonated form (superoxide anion) according to the reaction:

HO₂ ⇌ O₂⁻ + H⁺

The superoxide anion and its protonated form, the hydroperoxy radical, exist in equilibrium in aqueous solution through the relationship [1] [24]:

O₂⁻ + H₂O ⇌ HO₂ + OH⁻

PropertyValueNotes
pKₐ (HO₂ ⇌ O₂⁻ + H⁺)4.88Weak acid behavior
Protonated form at pH 7.4~0.3%Hydroperoxyl radical (HO₂)
Deprotonated form at pH 7.4~99.7%Superoxide anion (O₂⁻)
Equilibrium reactionO₂⁻ + H₂O ⇌ HO₂ + OH⁻pH-dependent equilibrium

The relatively low pKa value indicates that the hydroperoxy radical readily donates its proton to form the superoxide anion under physiological conditions [23] [30]. This acid-base equilibrium is fundamental to understanding the behavior of these reactive oxygen species in biological and environmental systems.

pH-Dependent Speciation

The distribution between the hydroperoxy radical and superoxide anion is strongly dependent on the solution pH [23] [24] [25]. At physiological pH (approximately 7.4), about 0.3% of any superoxide present exists in the protonated form as the hydroperoxy radical, while 99.7% remains as the superoxide anion [30].

pHHO₂ (%)O₂⁻ (%)
2.099.870.13
3.098.701.30
4.088.3511.65
4.850.0050.00
5.043.1456.86
6.07.0592.95
7.00.7599.25
7.40.3299.68
8.00.0899.92
9.00.0199.99

The pH controls the distribution between these two species, with the hydroperoxy radical predominating at acidic pH values and the superoxide anion predominating at neutral and basic pH values [23]. At the pKa value of 4.88, equal concentrations of both species are present. This pH-dependent speciation has significant implications for the reactivity and biological activity of these reactive oxygen species, as the hydroperoxy radical is generally more reactive and oxidizing than the superoxide anion [23] [27].

XLogP3

-1

Other CAS

14691-59-9

Wikipedia

Hydroperoxyl

Dates

Modify: 2024-02-18

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